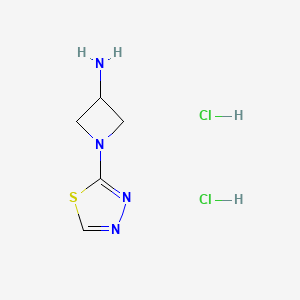
1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride is a chemical compound with the molecular formula C5H9ClN4S. It is known for its unique structure, which includes a thiadiazole ring and an azetidine ring.
準備方法
The synthesis of 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Formation of the Azetidine Ring: The azetidine ring is formed by cyclization of a suitable precursor, such as a β-amino alcohol, using a dehydrating agent like phosphorus oxychloride.
Coupling of the Rings: The thiadiazole and azetidine rings are coupled together through a nucleophilic substitution reaction, often using a base such as sodium hydride.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the coupled product with hydrochloric acid to form the dihydrochloride salt
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.
化学反応の分析
1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where halogenated reagents can replace hydrogen atoms.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of cellular processes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through interaction with cellular signaling pathways .
類似化合物との比較
1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride can be compared with similar compounds such as:
1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine: Lacks the dihydrochloride salt form, which may affect its solubility and stability.
1-(1,3,4-Oxadiazol-2-yl)azetidin-3-amine: Contains an oxadiazole ring instead of a thiadiazole ring, leading to different chemical and biological properties.
1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-amine: Contains a pyrrolidine ring instead of an azetidine ring, which may influence its reactivity and applications
The uniqueness of this compound lies in its specific ring structure and the presence of the dihydrochloride salt, which can enhance its solubility and stability in various applications.
特性
CAS番号 |
2173992-01-1 |
|---|---|
分子式 |
C5H9ClN4S |
分子量 |
192.67 g/mol |
IUPAC名 |
1-(1,3,4-thiadiazol-2-yl)azetidin-3-amine;hydrochloride |
InChI |
InChI=1S/C5H8N4S.ClH/c6-4-1-9(2-4)5-8-7-3-10-5;/h3-4H,1-2,6H2;1H |
InChIキー |
KMFVDQJCOVRHBW-UHFFFAOYSA-N |
SMILES |
C1C(CN1C2=NN=CS2)N.Cl.Cl |
正規SMILES |
C1C(CN1C2=NN=CS2)N.Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide](/img/structure/B2598023.png)
![(3Z)-3-[(butan-2-yloxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2598024.png)
![2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2598025.png)
![2-{[1-(4-methylphenyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2598028.png)
![3-(4-methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2598029.png)
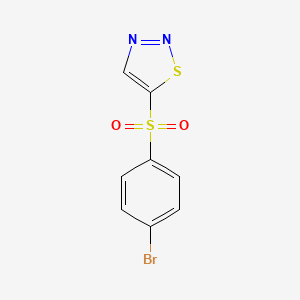
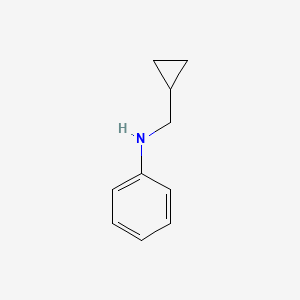
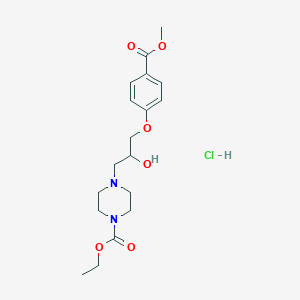
![N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2598038.png)
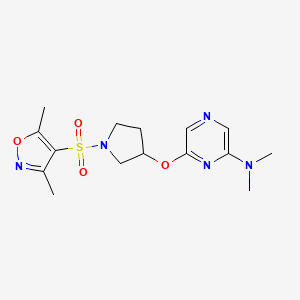
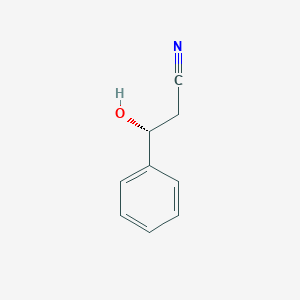

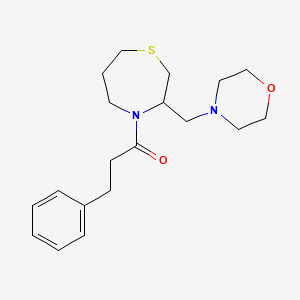
![2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2598046.png)
